tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride

Catalog No.
S8471946
CAS No.
M.F
C13H19ClN2O2
M. Wt
270.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (S)-3-aminoindoline-1-carboxylate hydro...

Product Name

tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride

IUPAC Name

tert-butyl (3S)-3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

InChI

InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15;/h4-7,10H,8,14H2,1-3H3;1H/t10-;/m1./s1

InChI Key

VDTHFAORQFMCLV-HNCPQSOCSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2=CC=CC=C21)N.Cl

tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2C_{13}H_{19}ClN_{2}O_{2} and a molecular weight of approximately 276.76 g/mol. It is characterized by the presence of an indoline structure, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The tert-butyl group contributes to its hydrophobic properties, while the amino and carboxylate functional groups are key for its reactivity and biological activity. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.

, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Coupling Reactions: It can be utilized in coupling reactions to synthesize more complex molecules, particularly in the formation of aryl amines.

The synthesis of tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride typically involves several steps:

  • Formation of Indoline Derivative: The synthesis may start with the preparation of an indoline scaffold through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The tert-butyl and carboxylate groups are introduced through selective functionalization methods, such as alkylation or acylation.
  • Hydrochloride Salt Formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.
  • Chemical Research: For studies involving indoline derivatives, which are important in various organic synthesis pathways.

Several compounds share structural similarities with tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 6-amino-1H-indole-1-carboxylate219508-62-00.94
tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate279255-90-20.94
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate354587-72-70.94
tert-Butyl 5-cyano-1H-indole-1-carboxylate475102-10-40.89
tert-Butyl (R)-3-aminopiperidine-1-carboxylate188111-79-70.84

Uniqueness

The uniqueness of tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride lies in its specific stereochemistry and functional group arrangement, which may confer distinct biological properties compared to other indoline derivatives. Its potential utility as an intermediate in drug synthesis further enhances its significance in pharmaceutical chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

270.1135055 g/mol

Monoisotopic Mass

270.1135055 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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